Cas no 4878-28-8 (2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE)
2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE
- 2-(4-chloro-2-methylphenoxy)propanoyl chloride
- AKOS025402919
- 2-(4-Chloro-2-methylphenoxy)propionylchloride
- 2-(4-chloro-2-methyl-phenoxy)-propionyl chloride
- STR07078
- SCHEMBL9487387
- 4878-28-8
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- MDL: MFCD00235224
- Inchi: 1S/C10H10Cl2O2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3
- InChI Key: XVWRXFFNZFVAJY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)OC(C(=O)Cl)C
Computed Properties
- Exact Mass: 232.0057849Da
- Monoisotopic Mass: 232.0057849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26.3Ų
2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014737-250mg |
2-(4-Chloro-2-methylphenoxy)propionyl chloride |
4878-28-8 | 95 | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 014737-2g |
2-(4-Chloro-2-methylphenoxy)propionyl chloride |
4878-28-8 | 95 | 2g |
£372.00 | 2022-03-01 | |
| Crysdot LLC | CD12068557-1g |
2-(4-Chloro-2-methylphenoxy)propionyl chloride |
4878-28-8 | 95+% | 1g |
$524 | 2024-07-24 |
2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE
Introduction to 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE (CAS No. 4878-28-8)
2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE, identified by the Chemical Abstracts Service Number (CAS No.) 4878-28-8, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of chlorinated phenoxypropionates, which have garnered significant attention due to their utility in the development of agrochemicals and bioactive molecules. The structural features of this compound, particularly the presence of a chloro-substituted phenyl ring and an acyl chloride functionality, make it a valuable reagent in synthetic transformations.
The 4-chloro-2-methylphenoxy moiety in the molecular structure imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This feature has been exploited in medicinal chemistry to design molecules with enhanced binding affinity and selectivity. Recent studies have highlighted the role of such phenoxypropionate derivatives in modulating enzyme activity, particularly in the context of metabolic pathways and signal transduction mechanisms.
In the realm of pharmaceutical research, 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE serves as a key building block for the synthesis of more complex pharmacophores. The acyl chloride group (-COCl) is highly reactive, facilitating nucleophilic addition reactions that are pivotal in constructing peptide mimetics, heterocyclic compounds, and other bioactive scaffolds. For instance, researchers have utilized this compound to develop novel inhibitors targeting protein-protein interactions, which are emerging as critical therapeutic strategies in treating chronic diseases.
Recent advancements in synthetic methodologies have further expanded the applications of CAS No. 4878-28-8. Techniques such as transition-metal-catalyzed cross-coupling reactions and organocatalytic asymmetric synthesis have enabled the efficient preparation of derivatives with tailored properties. These methodologies not only improve yield and purity but also allow for greener synthetic routes, aligning with the growing emphasis on sustainable chemistry.
The agrochemical industry has also benefited from the versatility of 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE. Phenoxypropionate derivatives are known for their herbicidal properties, and modifications to the molecular structure can lead to compounds with improved efficacy and environmental safety. Current research focuses on developing next-generation herbicides that minimize ecological impact while maintaining high crop protection capabilities. The reactivity of the acyl chloride group allows for facile introduction of various substituents, enabling fine-tuning of biological activity.
From a mechanistic perspective, the interaction between 4-chloro-2-methylphenoxy groups and biological targets often involves hydrophobic and electrostatic interactions, which can be modulated by structural alterations. This has led to the discovery of novel lead compounds with potential applications in treating neurological disorders, infectious diseases, and cancer. Computational modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in understanding these interactions at a molecular level.
The synthesis of CAS No. 4878-28-8 typically involves multi-step organic transformations starting from readily available precursors. The chlorination step is crucial for introducing the 4-chloro substituent, while the propionyl chloride formation requires careful control of reaction conditions to avoid side products. Advances in catalytic systems have enabled more efficient and selective chlorination methods, reducing waste generation and improving overall process economics.
In conclusion, 2-(4-CHLORO-2-METHYLPHENOXY)PROPIONYL CHLORIDE (CAS No. 4878-28-8) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications in drug discovery and crop protection, while ongoing research continues to uncover new synthetic strategies and biological functions. As our understanding of molecular interactions deepens, compounds like this will remain indispensable tools in advancing chemical innovation.
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